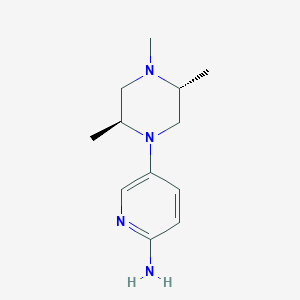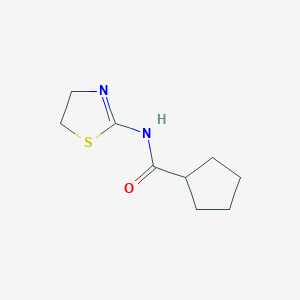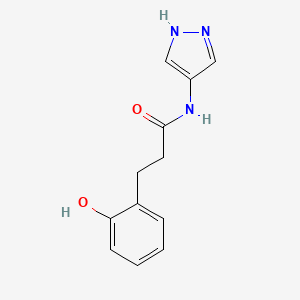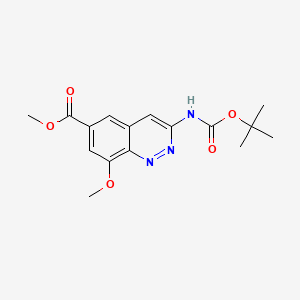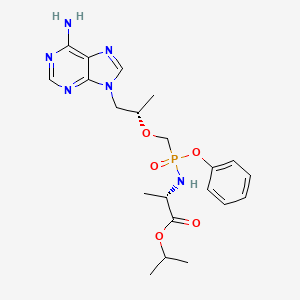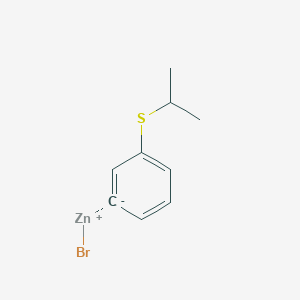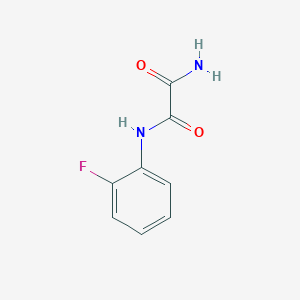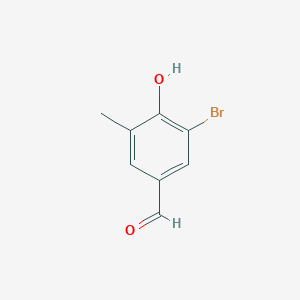
3-Bromo-4-hydroxy-5-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-hydroxy-5-methylbenzaldehyde is an organic compound with the molecular formula C8H7BrO2 It is a derivative of benzaldehyde, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxy-5-methylbenzaldehyde typically involves the bromination of 4-hydroxy-5-methylbenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-Bromo-4-hydroxy-5-methylbenzoic acid.
Reduction: 3-Bromo-4-hydroxy-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-hydroxy-5-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxy-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The hydroxyl and aldehyde groups play a crucial role in its binding to target molecules, while the bromine atom enhances its reactivity and specificity .
Comparison with Similar Compounds
- 3-Bromo-4-hydroxybenzaldehyde
- 3-Bromo-4-methylbenzaldehyde
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
Comparison: 3-Bromo-4-hydroxy-5-methylbenzaldehyde is unique due to the presence of both a hydroxyl and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to 3-Bromo-4-hydroxybenzaldehyde, the additional methyl group in this compound increases its hydrophobicity and may influence its biological activity. Similarly, the presence of a hydroxyl group differentiates it from 3-Bromo-4-methylbenzaldehyde, affecting its solubility and reactivity .
Properties
Molecular Formula |
C8H7BrO2 |
|---|---|
Molecular Weight |
215.04 g/mol |
IUPAC Name |
3-bromo-4-hydroxy-5-methylbenzaldehyde |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-6(4-10)3-7(9)8(5)11/h2-4,11H,1H3 |
InChI Key |
HKPOOQQDKQNPCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


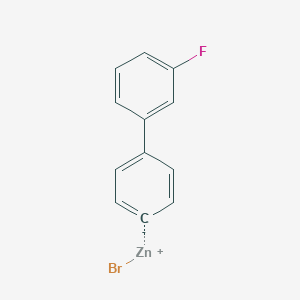
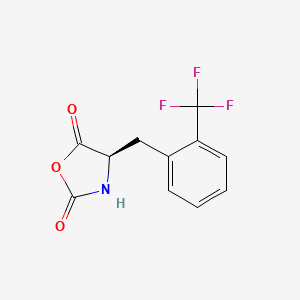
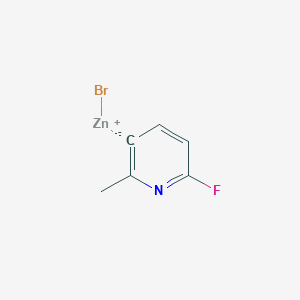
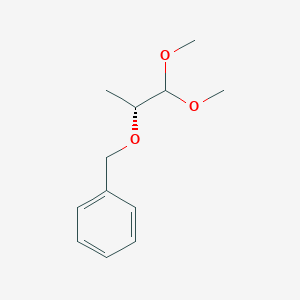
![n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide](/img/structure/B14888400.png)
